
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl-2-thienylmethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- typically involves the reaction of a silane precursor with a phenyl-2-thienylmethoxy derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification and characterization to confirm the structure and properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of silanol derivatives.
Reduction: Reduction reactions may convert the compound into simpler silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds .
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound may be utilized in the development of bioactive molecules and as a tool for studying biological processes.
Mécanisme D'action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl[(2-phenylethenyl)oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
- Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
596104-73-3 |
|---|---|
Formule moléculaire |
C17H24OSSi |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[phenyl(thiophen-2-yl)methoxy]silane |
InChI |
InChI=1S/C17H24OSSi/c1-17(2,3)20(4,5)18-16(15-12-9-13-19-15)14-10-7-6-8-11-14/h6-13,16H,1-5H3 |
Clé InChI |
NDFFPHUVHSJLBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


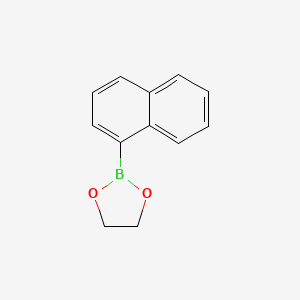
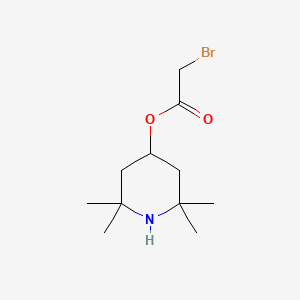

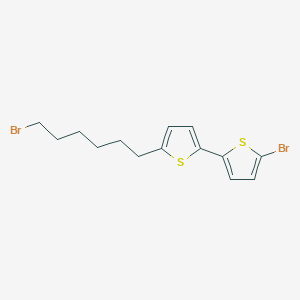
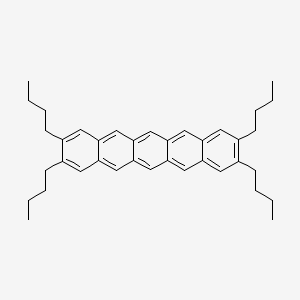
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
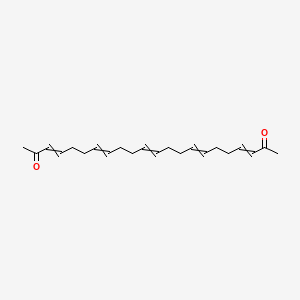
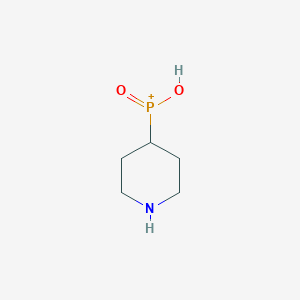
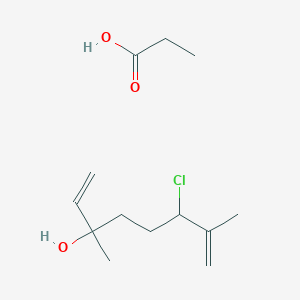
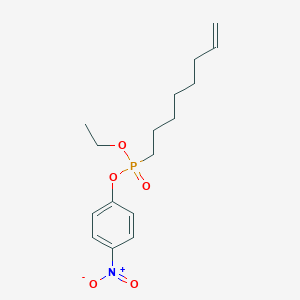
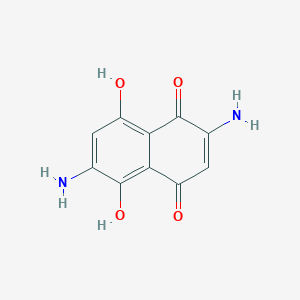
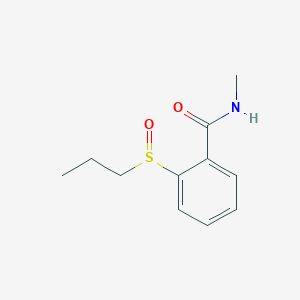
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)

